Xanthalin

Descripción

Structure

3D Structure

Propiedades

Número CAS |

21800-48-6 |

|---|---|

Fórmula molecular |

C24H26O7 |

Peso molecular |

426.5 g/mol |

Nombre IUPAC |

[(3R,4R)-2,2-dimethyl-3-[(E)-2-methylbut-2-enoyl]oxy-8-oxo-3,4-dihydropyrano[3,2-g]chromen-4-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C24H26O7/c1-7-13(3)22(26)29-20-16-11-15-9-10-19(25)28-17(15)12-18(16)31-24(5,6)21(20)30-23(27)14(4)8-2/h7-12,20-21H,1-6H3/b13-7-,14-8+/t20-,21-/m1/s1 |

Clave InChI |

LBKPHBYDOWPFMZ-ACVPTOMQSA-N |

SMILES isomérico |

C/C=C(/C)\C(=O)O[C@H]1[C@H](C(OC2=C1C=C3C=CC(=O)OC3=C2)(C)C)OC(=O)/C(=C/C)/C |

SMILES canónico |

CC=C(C)C(=O)OC1C(C(OC2=C1C=C3C=CC(=O)OC3=C2)(C)C)OC(=O)C(=CC)C |

Sinónimos |

xanthalin |

Origen del producto |

United States |

Foundational & Exploratory

Xanthalin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthalin, a naturally occurring sesquiterpene lactone, has demonstrated significant anti-tumor activity across a variety of cancer cell lines. Its multifaceted mechanism of action involves the induction of apoptosis through both intrinsic and extrinsic pathways, cell cycle arrest at the G2/M checkpoint, and the modulation of key oncogenic signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-cancer effects, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through a combination of interconnected cellular processes, primarily leading to programmed cell death and inhibition of proliferation.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells, engaging multiple signaling pathways.

-

Intrinsic (Mitochondrial) Pathway: this compound treatment leads to a decreased Bcl-2/Bax ratio, which increases mitochondrial membrane permeability.[1][2][3] This results in the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in apoptosis.[1][2][3][4]

-

Extrinsic (Death Receptor) Pathway: Evidence suggests this compound can downregulate the expression of c-FLIP, an inhibitor of the death-inducing signaling complex (DISC), leading to the activation of caspase-8.[5][6][7]

-

Endoplasmic Reticulum (ER) Stress: this compound has been shown to induce ER stress, marked by the upregulation of proteins such as glucose-regulated protein 78 (GRP78) and C/EBP-homologous protein (CHOP).[6][8] Prolonged ER stress can trigger apoptosis.

-

Reactive Oxygen Species (ROS) Generation: A significant contributor to this compound-induced apoptosis is the elevation of intracellular ROS levels.[5][6][9] This oxidative stress can damage cellular components and initiate apoptotic signaling.

Cell Cycle Arrest

A hallmark of this compound's activity is the induction of cell cycle arrest at the G2/M phase.[1][2][3][10] This is achieved through the downregulation of key cell cycle regulatory proteins, including:

-

Chk1 and Chk2: These checkpoint kinases are downregulated by this compound.[1][3]

-

CDC2 (CDK1) and Cyclin B1: this compound treatment leads to a decrease in the phosphorylation of CDC2, a critical kinase for G2/M transition, and reduces the expression of its regulatory partner, Cyclin B1.[1][3]

Inhibition of Key Oncogenic Signaling Pathways

This compound has been observed to modulate several signaling pathways that are crucial for cancer cell survival and proliferation.

-

NF-κB Pathway: this compound inhibits the NF-κB signaling pathway by blocking the phosphorylation of NF-κB (p65) and its inhibitor, IκBα.[1][2][3] This inhibition contributes to its pro-apoptotic effects.

-

PI3K-Akt-mTOR Pathway: In some cancer types, such as glioma, this compound has been shown to inhibit autophagy through the activation of the PI3K-Akt-mTOR pathway, which can paradoxically lead to apoptosis.[11] However, in other contexts, it has been shown to interfere with PI3K-Akt-mTOR signaling.[5]

-

JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway, which can have both pro- and anti-apoptotic roles depending on the cellular context, is also implicated in the response to this compound.[12][13][14]

Quantitative Data

The cytotoxic effects of this compound have been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Cell Line | Cancer Type | Time (h) | IC50 (µM) | Reference |

| A549 | Non-Small-Cell Lung Cancer | 24 | Not specified | [1][2] |

| 48 | Not specified | [1][2] | ||

| MKN-45 | Gastric Carcinoma | 12 | 18.6 | [3][15] |

| 24 | 9.3 | [3][15] | ||

| 48 | 3.9 | [3][15] | ||

| SK-OV-3 | Ovarian Cancer | Not specified | 21.2 µg/mL | [5] |

| C6 | Glioma | Not specified | 1-15 (dose-dependent inhibition) | [8] |

| U251 | Glioma | Not specified | 1-15 (dose-dependent inhibition) | [8] |

| Y79 | Retinoblastoma | 24, 36, 48 | Dose-dependent inhibition (2.5-40) | [7] |

| WERI-RB-1 | Retinoblastoma | 24, 36, 48 | Dose-dependent inhibition (2.5-40) | [7] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound-induced apoptotic pathways.

Caption: this compound-induced G2/M cell cycle arrest.

Caption: Inhibition of the NF-κB pathway by this compound.

Caption: General experimental workflow for studying this compound's effects.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound. Specific details may vary based on the cell line and laboratory standards.

Cell Viability Assay (MTS/MTT)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40 µM) for different time points (e.g., 12, 24, 48 hours).[3][7][15] Include a vehicle control (e.g., DMSO).

-

Reagent Addition: After the incubation period, add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Culture and Treatment: Culture cells to approximately 60-70% confluency and treat with desired concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will determine the percentage of cells in the G0/G1, S, and G2/M phases.

-

Data Analysis: Use appropriate software to analyze the cell cycle distribution.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

-

Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

-

Data Analysis:

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, p-CDC2, Cyclin B1, p-NF-κB) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a promising anti-cancer agent with a well-defined, multi-pronged mechanism of action. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit critical survival pathways in cancer cells underscores its therapeutic potential. Further preclinical and clinical investigations are warranted to fully evaluate its efficacy and safety profile for the treatment of various malignancies. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this compound and similar natural compounds.

References

- 1. Xanthatin induces cell cycle arrest at G2/M checkpoint and apoptosis via disrupting NF-κB pathway in A549 non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Xanthatin induces G2/M cell cycle arrest and apoptosis in human gastric carcinoma MKN-45 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Experimental and computational evidence for xanthatin as a multi-target anti-cancer agent in ovarian cancer | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 6. Xanthatin induces apoptosis through ROS-mediated c-FLIP inhibition in human retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Xanthatin induces glioma cell apoptosis and inhibits tumor growth via activating endoplasmic reticulum stress-dependent CHOP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Xanthatin inhibits non-small cell lung cancer proliferation by breaking the redox balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Xanthatin suppresses proliferation and tumorigenicity of glioma cells through autophagy inhibition via activation of the PI3K‐Akt–mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. JNK signaling in cancer cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure of Xanthalin

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties of Xanthalin

This compound is a complex heterocyclic compound belonging to the class of angular pyranocoumarins. Its chemical identity is well-established through various spectroscopic and analytical techniques.

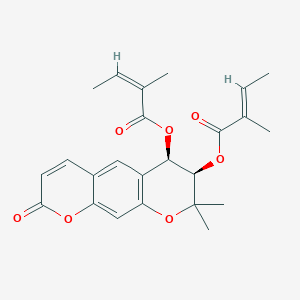

The systematic IUPAC name for this compound is [(3R,4R)-2,2-dimethyl-3-[(E)-2-methylbut-2-enoyl]oxy-8-oxo-3,4-dihydropyrano[3,2-g]chromen-4-yl] (Z)-2-methylbut-2-enoate[1][2]. The chemical structure of this compound is presented in Figure 1.

Figure 1: Chemical Structure of this compound

A 2D representation of the molecular structure of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₆O₇ | PubChem[1] |

| Molecular Weight | 426.5 g/mol | PubChem[1] |

| Exact Mass | 426.16785316 Da | PubChem |

| CAS Number | 21800-48-6 | PubChem[1] |

| InChI Key | LBKPHBYDOWPFMZ-ACVPTOMQSA-N | PubChem[1] |

| SMILES | C/C=C(/C)\C(=O)O[C@H]1--INVALID-LINK--OC(=O)/C(=C/C)/C | PubChem[1] |

Natural Occurrence

This compound has been identified as a constituent of several plant species, most notably:

-

Peucedanum ledebourielloides : A plant in the carrot family, Apiaceae, which is a known source of various coumarin derivatives[3][4][5].

-

Artemisia rupestris L. : A perennial herb belonging to the Asteraceae family, which is known to produce a diverse array of secondary metabolites[1][6][7][8].

The presence of this compound in these plants suggests that its primary route of acquisition for research and development purposes is likely through extraction and isolation from these natural sources.

Synthesis and Isolation of this compound

Given its natural availability, the isolation of this compound from its plant sources is the more common approach. While a precise, step-by-step experimental protocol for the extraction and purification of this compound is not explicitly detailed in the available literature, a general workflow can be inferred from studies on the isolation of other secondary metabolites from Artemisia rupestris L. and related species.

The following protocol represents a generalized approach for the isolation of pyranocoumarins like this compound from plant material. This is a composite methodology based on common practices in phytochemistry and should be adapted and optimized for the specific plant material and target compound.

1. Plant Material Collection and Preparation:

-

The aerial parts or roots of Peucedanum ledebourielloides or Artemisia rupestris L. are collected and authenticated.

-

The plant material is air-dried in the shade and then ground into a coarse powder to increase the surface area for extraction.

2. Extraction:

-

The powdered plant material is subjected to solvent extraction. Common solvents for the extraction of coumarins include dichloromethane, ethyl acetate, and methanol.

-

The extraction can be performed by maceration, Soxhlet extraction, or ultrasonic-assisted extraction to enhance efficiency.

-

The resulting crude extract is obtained by removing the solvent under reduced pressure using a rotary evaporator.

3. Fractionation and Purification:

-

The crude extract is often subjected to preliminary fractionation using techniques like liquid-liquid partitioning to separate compounds based on their polarity.

-

Further purification is typically achieved through various chromatographic techniques. Column chromatography using silica gel or Sephadex LH-20 is a common initial step.

-

For high-resolution separation and purification, High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) are employed. These methods are effective in isolating individual compounds from complex mixtures.

4. Compound Identification and Characterization:

-

The purity of the isolated this compound is assessed by HPLC.

-

The chemical structure is elucidated and confirmed using a combination of spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the precise connectivity and stereochemistry of the molecule.

-

Specific quantitative data for the isolation of this compound, such as extraction yields and final purity percentages, are not extensively reported in the literature. However, for similar compounds isolated from Artemisia rupestris L., purities exceeding 95-98% have been achieved using techniques like HSCCC.

Logical Workflow for Natural Product Isolation

The following diagram illustrates a generalized workflow for the isolation and purification of a natural product like this compound from a plant source.

Conclusion

This compound is a well-characterized natural pyranocoumarin with a defined chemical structure. While detailed information on its total synthesis is lacking, it can be isolated from natural plant sources. The provided generalized protocol and workflow for its isolation offer a foundational understanding for researchers and drug development professionals interested in obtaining this compound for further study. Future research focusing on the development of a scalable synthetic route or optimized isolation protocols would be highly beneficial for advancing the scientific investigation of this compound and its potential applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Chemical constituents from Artemisia rupestris and their neuraminidase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peucedanum - Wikipedia [en.wikipedia.org]

- 4. Traditional uses, phytochemistry and pharmacological properties of the genus Peucedanum: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peucedanum ledebourielloides: 1 definition [wisdomlib.org]

- 6. [Studies on chemical constituents in herb from Artemisia rupestris] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide to Xanthalin: Physicochemical Properties, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthalin, a naturally occurring pyranocoumarin, has garnered interest in the scientific community for its potential therapeutic applications. Primarily isolated from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine, this compound is more formally identified in much of the scientific literature as a stereoisomer of Praeruptorin D. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its known biological activities and mechanisms of action, and detailed experimental protocols for its isolation and analysis.

Physicochemical Properties of this compound

This compound is characterized by its angular pyranocoumarin structure. Its identity is confirmed through various spectroscopic and spectrometric methods. The fundamental physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₆O₇ | [1] |

| Molecular Weight | 426.5 g/mol | [1] |

| IUPAC Name | [(3R,4R)-2,2-dimethyl-3-[(E)-2-methylbut-2-enoyl]oxy-8-oxo-3,4-dihydropyrano[3,2-g]chromen-4-yl] (Z)-2-methylbut-2-enoate | [1] |

| CAS Number | 21800-48-6 | [1] |

| InChI Key | LBKPHBYDOWPFMZ-ACVPTOMQSA-N | [1] |

| SMILES | C/C=C(/C)\C(=O)O[C@H]1--INVALID-LINK--OC(=O)/C(=C/C)/C | [1] |

| Appearance | Not explicitly reported, but typically isolated as a solid. | |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and ethyl acetate. | [2][3] |

Biological Activity and Mechanism of Action

This compound and its isomers, collectively referred to as praeruptorins, exhibit a range of biological activities, primarily centered around anti-inflammatory and cardiovascular effects.

Anti-Inflammatory Activity

Praeruptorins have demonstrated significant anti-inflammatory properties. Studies have shown that they can inhibit the production of nitric oxide (NO), a key inflammatory mediator, in response to inflammatory stimuli like interleukin-1β (IL-1β).[2] This effect is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and other proinflammatory cytokines.[2]

Vasorelaxant and Cardiovascular Effects

A prominent biological effect of praeruptorins is their ability to induce vasorelaxation. This is primarily achieved through two interconnected mechanisms:

-

Voltage-Operated Ca²⁺ Channel Blockade: Praeruptorins act as voltage-operated calcium channel blockers.[4] By inhibiting the influx of extracellular Ca²⁺ into vascular smooth muscle cells, they prevent the calcium-dependent signaling cascade that leads to muscle contraction.[5][6][7]

-

Activation of the NO/cGMP Signaling Pathway: The vasorelaxant effect is also mediated by the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway.[4] Praeruptorins can stimulate the production of NO, which in turn activates soluble guanylate cyclase (sGC) to produce cGMP.[8][9] Increased levels of cGMP lead to the activation of cGMP-dependent protein kinase (PKG), which ultimately results in smooth muscle relaxation.[8][9]

Experimental Protocols

Isolation and Purification of Praeruptorins from Peucedanum praeruptorum

The following is a representative protocol for the isolation and purification of praeruptorins, including this compound, from the roots of P. praeruptorum.

1. Extraction:

-

Air-dried and powdered roots of P. praeruptorum are extracted with 70-95% ethanol or methanol at room temperature for several days, or by using techniques such as sonication or reflux to improve efficiency.[10]

-

The solvent is then evaporated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.[2][3]

-

The praeruptorin-rich fraction is typically the ethyl acetate-soluble fraction.[2][3]

3. Chromatographic Separation:

-

The ethyl acetate fraction is subjected to chromatographic techniques for the isolation of individual compounds.

-

Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of toluene and ethyl acetate or petroleum ether and ethyl acetate.[3][11] Fractions are collected and monitored by thin-layer chromatography (TLC).

-

High-Speed Counter-Current Chromatography (HSCCC): For preparative scale isolation, HSCCC can be employed using a two-phase solvent system, for instance, light petroleum-ethyl acetate-methanol-water.[11]

-

4. Identification and Characterization:

-

The purity and structure of the isolated compounds are determined using modern analytical techniques:

Synthesis of this compound

While the total synthesis of this compound (Praeruptorin D) is not widely reported in readily available literature, the synthesis of related angular-type pyranocoumarins generally involves the construction of the coumarin core followed by the introduction of the pyran ring and subsequent esterifications. A general, conceptual synthetic approach would involve:

-

Formation of the Umbelliferone Core: Synthesis of the 7-hydroxycoumarin (umbelliferone) scaffold, often through a Pechmann condensation or related reactions.

-

Prenylation and Cyclization: Introduction of a prenyl group at the C6 or C8 position, followed by oxidative cyclization to form the pyran ring.

-

Stereoselective Dihydroxylation: Creation of the diol on the pyran ring with the correct stereochemistry.

-

Selective Esterification: Esterification of the hydroxyl groups with the appropriate acyl chlorides (e.g., (E)-2-methylbut-2-enoyl chloride and (Z)-2-methylbut-2-enoyl chloride) to yield the final product.

Note: The development of a specific, high-yield synthetic protocol for this compound would require dedicated process research and optimization.

Visualizing Mechanisms of Action

Experimental Workflow for Bioassay-Guided Isolation

Caption: Bioassay-guided isolation workflow for anti-inflammatory praeruptorins.

Signaling Pathway for Vasorelaxation

Caption: Dual mechanism of this compound-induced vasorelaxation.

References

- 1. This compound | C24H26O7 | CID 6450241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β [mdpi.com]

- 3. Isolation of praeruptorins A and B from Peucedanum praeruptorum Dunn. and their general pharmacological evaluation in comparison with extracts of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Signaling through NO and cGMP-dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyranocoumarins from Root Extracts of Peucedanum praeruptorum Dunn with Multidrug Resistance Reversal and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparative isolation and purification of coumarins from Peucedanum praeruptorum Dunn by high-speed counter-current chromatography [hero.epa.gov]

An In-depth Technical Guide on Xanthatin Target Identification and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Xanthatin's molecular targets, binding affinity, and mechanisms of action. The information is compiled from peer-reviewed scientific literature to support further research and development of this promising natural compound.

Introduction to Xanthatin

Xanthatin is a naturally occurring sesquiterpene lactone primarily isolated from plants of the Xanthium genus.[1][2] It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and anti-parasitic properties.[1][2] This document details the identified molecular targets of Xanthatin and summarizes the quantitative data regarding its biological activity and binding interactions.

Molecular Targets and Biological Activities of Xanthatin

Xanthatin has been shown to interact with multiple molecular targets, leading to a range of biological effects. These are summarized in the tables below.

Table 1: Identified Molecular Targets and Pathways of Xanthatin

| Target/Pathway | Biological Effect | Cell/System Studied |

| 5-Lipoxygenase (5-LOX) | Inhibition of enzyme activity | Cell-free assay |

| Prostaglandin E2 (PGE2) Synthesis | Inhibition of synthesis | MIA PaCa-2 cells |

| Thioredoxin Reductase (TrxR) | Irreversible inhibition, leading to oxidative stress | HeLa cells, HepG2 cells |

| Endoplasmic Reticulum (ER) Stress | Activation of the PERK/eIF-2α/ATF4/CHOP pathway, leading to apoptosis | Human hepatoma cells, glioma cells |

| NF-κB, MAPK, STATs Signaling | Inhibition of activation | RAW264.7 macrophages |

| VEGFR2-mediated Signaling | Inhibition of STAT3/PI3K/Akt pathway | Human umbilical vein endothelial cells (HUVECs) |

| Polo-like Kinase 1 (PLK1) | Inhibition, leading to G2/M cell cycle arrest and apoptosis | Retinoblastoma cells |

| Trypanothione Reductase | Weak irreversible inhibition | Trypanosoma brucei brucei |

| Tubulin | Putative binding to the colchicine site, microtubule destabilization | Computational modeling |

Table 2: Quantitative Biological Activity of Xanthatin

| Activity | IC50 / % Inhibition | Concentration | Cell Line / Organism |

| Anti-proliferative (Retinoblastoma) | 0.393 µM | - | WERI-Rb1 cells[3] |

| Anti-proliferative (Retinoblastoma) | 0.692 µM | - | Y79 cells[3] |

| Anti-proliferative (Uveal Melanoma) | 2.289 µM | - | MEL290 cells[3] |

| Anti-proliferative (Uveal Melanoma) | 2.811 µM | - | OMM2.3 cells[3] |

| Anti-trypanosomal | 2.63 µg/mL | - | Trypanosoma brucei brucei[4] |

| Leishmanicidal | 0.75 µg/mL | - | Leishmania major amastigotes[5] |

| 5-Lipoxygenase Inhibition | 61.95 µg/mL | - | Cell-free assay[6] |

| 5-Lipoxygenase Inhibition | 92% inhibition | 97 µg/mL | Cell-free assay[4] |

| PGE2 Synthesis Inhibition | 24% inhibition | 100 µg/mL | MIA PaCa-2 cells[4] |

Signaling Pathways and Mechanisms of Action

Xanthatin has been demonstrated to induce apoptosis in cancer cells through at least two distinct but interconnected pathways: the activation of endoplasmic reticulum (ER) stress and the inhibition of thioredoxin reductase (TrxR).

In human hepatoma cells, Xanthatin activates the three primary signaling pathways of the unfolded protein response (UPR), with the most significant activation observed in the PERK/eIF-2α/ATF4 axis.[7] This leads to the upregulation of the pro-apoptotic transcription factor CHOP.

Simultaneously, Xanthatin targets and irreversibly inhibits thioredoxin reductase, a key enzyme in maintaining cellular redox balance.[8] This inhibition leads to an accumulation of reactive oxygen species (ROS), resulting in oxidative stress-mediated apoptosis.[8]

Figure 1: Xanthatin's dual mechanism of apoptosis induction.

Xanthatin exerts anti-inflammatory effects by inhibiting key pathways involved in the inflammatory response. It has been shown to inhibit the production of prostaglandin E2 (PGE2) and the activity of 5-lipoxygenase (5-LOX), both of which are critical mediators of inflammation.[4] Furthermore, in lipopolysaccharide (LPS)-stimulated macrophages, Xanthatin suppresses the activation of major inflammatory signaling pathways, including NF-κB, MAPK, and STATs.[9][10]

Figure 2: Anti-inflammatory signaling pathways inhibited by Xanthatin.

Experimental Protocols

This section provides an overview of the methodologies used to identify Xanthatin's targets and quantify its activity.

A general workflow for identifying the molecular targets of a bioactive compound like Xanthatin involves a combination of in vitro and in silico approaches.

Figure 3: A general workflow for molecular target identification.

This assay measures the ability of a compound to inhibit the activity of the 5-LOX enzyme.

-

Enzyme and Substrate Preparation : A solution of 5-lipoxygenase (e.g., from potatoes) is prepared in a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.3).[11] The substrate, linoleic acid, is also prepared in the same buffer.[11]

-

Incubation : The enzyme solution is pre-incubated with various concentrations of Xanthatin (or a vehicle control) for a defined period at a specific temperature (e.g., 10 minutes at 25°C).[12]

-

Reaction Initiation : The reaction is initiated by the addition of the linoleic acid substrate.[11]

-

Measurement : The activity of 5-LOX is determined by measuring the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.[11][13]

-

Calculation : The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of Xanthatin to the rate of the control reaction. The IC50 value is then determined from a dose-response curve.

This cell-based assay quantifies the reduction in PGE2 production in response to an inflammatory stimulus.

-

Cell Culture and Treatment : Macrophage cell lines (e.g., RAW264.7) or other relevant cells are cultured.[14] The cells are pre-treated with various concentrations of Xanthatin for a specified time before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).[14]

-

Supernatant Collection : After incubation (e.g., 24 hours), the cell culture supernatant is collected.[15]

-

PGE2 Quantification : The concentration of PGE2 in the supernatant is measured using a commercial Enzyme Immunoassay (EIA) kit according to the manufacturer's protocol.[14]

-

Data Analysis : The percentage of inhibition of PGE2 synthesis is calculated by comparing the PGE2 levels in Xanthatin-treated cells to those in LPS-stimulated control cells.

This enzymatic assay assesses the ability of a compound to inhibit the parasite-specific enzyme, trypanothione reductase.

-

Assay Mixture Preparation : A reaction mixture is prepared containing recombinant T. brucei TR, the substrate trypanothione disulfide (T[S]2), and NADPH in an appropriate buffer (e.g., HEPES buffer).[16]

-

Inhibitor Addition : Various concentrations of Xanthatin are added to the assay mixture.

-

Reaction Monitoring : The reaction is initiated, and the activity of TR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[16]

-

Inhibition Calculation : The rate of NADPH oxidation in the presence of Xanthatin is compared to the control to determine the percentage of inhibition and subsequently the IC50 value.

Conclusion

Xanthatin is a multi-target natural product with significant potential for therapeutic development, particularly in the areas of oncology and inflammatory diseases. Its ability to induce apoptosis through ER stress and oxidative stress, coupled with its potent anti-inflammatory properties, makes it a compelling candidate for further investigation. The experimental protocols outlined in this guide provide a foundation for researchers to further elucidate the intricate mechanisms of Xanthatin's action and to explore its full therapeutic potential. Future research should focus on obtaining direct binding affinity data (e.g., Kd values) for its key molecular targets and on preclinical studies to evaluate its efficacy and safety in vivo.

References

- 1. Xanthatin - Wikipedia [en.wikipedia.org]

- 2. Xanthatin: A promising natural product in combating disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Xanthatin Selectively Targets Retinoblastoma by Inhibiting the PLK1-Mediated Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activities of xanthatin from Xanthium strumarium leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Xanthatin Induces Leishmanicidal Activity by Affecting Carbon Metabolism in Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Xanthatin induces apoptosis by activating endoplasmic reticulum stress in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Antioxidant Activity of Some Plant Extracts Towards Xanthine Oxidase, Lipoxygenase and Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sulforaphane Inhibits Prostaglandin E2 Synthesis by Suppressing Microsomal Prostaglandin E Synthase 1 | PLOS One [journals.plos.org]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Biological Activity and Function of Xanthatin

An important note on nomenclature: The topic specified was "Xanthalin." However, searches for this term yielded limited and ambiguous results. In contrast, a significant body of research exists for "Xanthatin," a sesquiterpene lactone with a well-documented profile of biological activities. It is highly probable that "this compound" was a typographical error for "Xanthatin." This guide will, therefore, focus on the biological activity and function of Xanthatin. Additionally, information regarding "Xanthine," a related but distinct purine base, is briefly mentioned for clarity.

Introduction to Xanthatin

Xanthatin is a naturally occurring sesquiterpene lactone isolated from plants of the Xanthium genus, notably Xanthium strumarium. It is recognized for a diverse range of biological activities, including trypanocidal, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the biological functions of Xanthatin, its mechanisms of action, and the experimental protocols used to elucidate these activities.

Quantitative Biological Activity of Xanthatin

The biological effects of Xanthatin have been quantified in various in vitro assays. The following table summarizes the key quantitative data available.

| Target/Assay | Cell Line/Organism | Measurement | Value | Reference |

| Trypanocidal Activity | Trypanosoma brucei brucei | IC50 | 2.63 µg/mL | [1][2] |

| Cytotoxicity | Leukaemia HL-60 cells | IC50 | Not specified, but active | [1][2] |

| Anti-inflammatory | MIA PaCa-2 cells | PGE2 Synthesis Inhibition | 24% inhibition at 100 µg/mL | [1][2] |

| Anti-inflammatory | - | 5-Lipoxygenase Inhibition | 92% inhibition at 97 µg/mL | [1][2] |

| Apoptosis Induction | MIA PaCa-2 cells | Caspase 3/7 Activity | Substantial induction at 100 µg/mL | [1][2] |

| DNA Intercalation | - | IC50 | Weak activity | [1][2] |

| Anticancer | Human colon cancer cells (HT-29 and HCT-116) | Effect on Migration and Invasion | Significant inhibition |

Key Biological Functions and Signaling Pathways

Xanthatin exerts its biological effects through the modulation of several key signaling pathways.

3.1. Induction of Apoptosis

Xanthatin has been shown to induce programmed cell death, or apoptosis, in cancer cells. A key mechanism in this process is the activation of effector caspases, such as caspase-3 and caspase-7.[1][2] The activation of these caspases leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

Caption: Xanthatin-induced apoptotic pathway.

3.2. Anti-inflammatory Activity

Xanthatin demonstrates significant anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade. It has been shown to inhibit the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation, and the activity of 5-lipoxygenase, an enzyme involved in the production of leukotrienes, another class of inflammatory mediators.[1][2]

Caption: Anti-inflammatory mechanism of Xanthatin.

3.3. Regulation of mTOR Signaling and Energy Metabolism

In the context of cancer, Xanthatin has been found to inhibit the progression of human colon cancer cells by modulating the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. By inhibiting the phosphorylation of mTOR and its downstream effectors, Xanthatin disrupts the abnormal energy metabolism of cancer cells, leading to reduced ATP production and inhibition of glycolysis.

Caption: Xanthatin's inhibition of the mTOR pathway.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of Xanthatin's biological activity. These protocols are based on standard laboratory procedures.

4.1. Trypanocidal Activity Assay against Trypanosoma brucei brucei

This assay determines the concentration of Xanthatin required to inhibit the growth of T. b. brucei.

-

Cell Culture: Bloodstream forms of T. b. brucei are cultured in a suitable medium (e.g., HMI-9 medium) supplemented with 10% heat-inactivated fetal calf serum at 37°C in a 5% CO2 atmosphere.[3]

-

Assay Procedure:

-

Parasites are seeded in a 96-well microtiter plate at a density of 1 x 10^4 cells/well.

-

Xanthatin is serially diluted and added to the wells. A negative control (no compound) and a positive control (a known trypanocidal drug) are included.

-

The plate is incubated for 48-72 hours at 37°C.[3]

-

Cell viability is assessed using a resazurin-based assay. Resazurin is added to each well and incubated for a further 2-4 hours.[4]

-

The fluorescence (excitation 560 nm, emission 590 nm) is measured using a microplate reader. The fluorescence is proportional to the number of viable cells.[4][5]

-

The IC50 value is calculated by plotting the percentage of viable cells against the log of the compound concentration.

-

Caption: Workflow for Trypanocidal Activity Assay.

4.2. Caspase-3/7 Activity Assay

This assay quantifies the activation of caspase-3 and -7, key mediators of apoptosis.

-

Cell Culture and Treatment:

-

Assay Procedure (using a luminescent kit like Caspase-Glo® 3/7):

-

The Caspase-Glo® 3/7 reagent is prepared according to the manufacturer's instructions.[6]

-

An equal volume of the reagent is added to each well of the 96-well plate containing the treated cells.

-

The plate is incubated at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction to occur.

-

The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.[6]

-

4.3. Prostaglandin E2 (PGE2) Synthesis Inhibition Assay

This assay measures the ability of Xanthatin to inhibit the production of the pro-inflammatory mediator PGE2.

-

Cell Culture and Stimulation:

-

RAW 264.7 macrophage cells (or other suitable cells) are cultured in a 24-well plate.

-

The cells are pre-treated with Xanthatin for 1 hour.

-

Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

The cells are incubated for 24 hours to allow for PGE2 production.

-

-

PGE2 Measurement (using an Enzyme Immunoassay - EIA kit):

-

The cell culture supernatant is collected.

-

The concentration of PGE2 in the supernatant is determined using a competitive EIA kit according to the manufacturer's protocol.[7]

-

The absorbance is read at the appropriate wavelength, and the PGE2 concentration is calculated from a standard curve.

-

4.4. 5-Lipoxygenase (5-LOX) Activity Assay

This assay determines the inhibitory effect of Xanthatin on the 5-LOX enzyme.

-

Enzyme Reaction:

-

The reaction mixture contains a buffer (e.g., phosphate buffer, pH 6.3), the 5-LOX enzyme, and the substrate (e.g., linoleic acid or arachidonic acid).

-

Xanthatin at various concentrations is added to the reaction mixture.

-

The reaction is initiated by the addition of the substrate.

-

-

Detection:

-

The activity of 5-LOX is determined by measuring the formation of the hydroperoxy product, which can be monitored spectrophotometrically by the increase in absorbance at 234 nm.[8]

-

The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of Xanthatin to that of the control.

-

4.5. Western Blot Analysis of mTOR Signaling Pathway

This technique is used to detect changes in the phosphorylation state of mTOR and its downstream targets.

-

Cell Lysis and Protein Quantification:

-

Cells treated with Xanthatin are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).[9]

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).[10]

-

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-mTOR, total mTOR, phospho-4E-BP1).[11][12]

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10]

-

Conclusion

Xanthatin is a promising natural compound with a multifaceted biological profile. Its ability to induce apoptosis, suppress inflammation, and modulate key signaling pathways like mTOR underscores its therapeutic potential in various diseases, including parasitic infections, inflammatory disorders, and cancer. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of Xanthatin and other bioactive natural products. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential for clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological activities of xanthatin from Xanthium strumarium leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Trypanosoma brucei inhibitors enabled by a unified synthesis of diverse sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

- 5. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 7. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipoxygenase activity determination [protocols.io]

- 9. pubcompare.ai [pubcompare.ai]

- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 11. ccrod.cancer.gov [ccrod.cancer.gov]

- 12. mTOR Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

Xanthalin: A Comprehensive Pharmacokinetic and Pharmacodynamic Profile

Disclaimer: Xanthalin is a fictional compound. The following data, experimental protocols, and analyses are provided as a demonstrative example of a technical guide and are not based on real-world experimental results.

Abstract

This document provides a detailed technical overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, a novel selective inhibitor of the fictitious enzyme "Kinase X". The information presented is intended for researchers, scientists, and drug development professionals to illustrate the preclinical profile of a hypothetical therapeutic agent. All data is simulated for educational purposes.

Pharmacokinetics

The pharmacokinetic profile of this compound was characterized in preclinical studies involving rodent and non-human primate models. These studies aimed to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

In Vitro ADME Profile

A series of in vitro assays were conducted to predict the ADME properties of this compound. These assays provide crucial early insights into the compound's potential pharmacokinetic behavior in vivo.[1][2]

Table 1: In Vitro ADME Profile of this compound

| Parameter | Assay | Result | Implication |

| Solubility | Kinetic Solubility | 150 µM | High solubility, unlikely to limit absorption. |

| Permeability | PAMPA | 25 x 10-6 cm/s | High passive permeability, suggesting good absorption potential. |

| Metabolic Stability | Human Liver Microsomes (HLM) | t1/2 = 45 min | Moderate metabolic stability. |

| Plasma Protein Binding | Equilibrium Dialysis | 98.5% | High binding to plasma proteins, potentially limiting free drug concentration.[3][4] |

| CYP450 Inhibition | 5-isoform panel (1A2, 2C9, 2C19, 2D6, 3A4) | IC50 > 10 µM | Low potential for drug-drug interactions via CYP inhibition. |

In Vivo Pharmacokinetics

Single-dose pharmacokinetic studies were performed in Sprague-Dawley rats and Beagle dogs to determine the in vivo profile of this compound.

Table 2: In Vivo Pharmacokinetic Parameters of this compound

| Parameter | Rat (10 mg/kg IV) | Rat (30 mg/kg PO) | Dog (5 mg/kg IV) | Dog (10 mg/kg PO) |

| Cmax (ng/mL) | 1200 | 450 | 1800 | 600 |

| Tmax (h) | 0.1 | 1.5 | 0.1 | 2.0 |

| AUC0-inf (ng·h/mL) | 2400 | 3600 | 4500 | 5400 |

| t1/2 (h) | 2.5 | 3.0 | 4.0 | 4.5 |

| Vd (L/kg) | 1.5 | - | 1.2 | - |

| CL (L/h/kg) | 0.7 | - | 0.4 | - |

| Bioavailability (%) | - | 50 | - | 67 |

Pharmacodynamics

The pharmacodynamic effects of this compound were evaluated through in vitro enzyme inhibition assays and in vivo models of disease.

In Vitro Potency

This compound's inhibitory activity against Kinase X and other related kinases was assessed to determine its potency and selectivity.

Table 3: In Vitro Potency and Selectivity of this compound

| Target | IC50 (nM) |

| Kinase X | 5 |

| Kinase Y | 250 |

| Kinase Z | >1000 |

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a tumor xenograft model in mice.

Table 4: In Vivo Efficacy of this compound in a Xenograft Model

| Dose (mg/kg, PO, QD) | Tumor Growth Inhibition (%) |

| 10 | 35 |

| 30 | 68 |

| 100 | 92 |

Experimental Protocols

Human Liver Microsome Stability Assay

-

Objective: To determine the metabolic stability of this compound in human liver microsomes.

-

Methodology:

-

This compound (1 µM) was incubated with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system in a phosphate buffer (pH 7.4) at 37°C.

-

Aliquots were taken at 0, 5, 15, 30, and 60 minutes.

-

The reaction was quenched with ice-cold acetonitrile containing an internal standard.

-

Samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to quantify the remaining this compound concentration.

-

The half-life (t1/2) was calculated from the slope of the natural log of the remaining parent compound versus time.

-

In Vivo Pharmacokinetic Study in Rats

-

Objective: To determine the pharmacokinetic profile of this compound in rats following intravenous and oral administration.

-

Methodology:

-

Male Sprague-Dawley rats were divided into two groups (n=3 per group).

-

Group 1 received a single intravenous (IV) dose of this compound (10 mg/kg) via the tail vein.

-

Group 2 received a single oral (PO) gavage dose of this compound (30 mg/kg).

-

Blood samples were collected at specified time points post-dose.

-

Plasma was separated by centrifugation and stored at -80°C until analysis.

-

Plasma concentrations of this compound were determined using a validated LC-MS/MS method.

-

Pharmacokinetic parameters were calculated using non-compartmental analysis.

-

Visualizations

Signaling Pathway

Caption: this compound inhibits Kinase X, blocking downstream signaling for cell growth.

Experimental Workflow

Caption: Workflow for the in vivo pharmacokinetic study of this compound.

References

Methodological & Application

Xanthalin (Xanthatin) Cell Culture Treatment: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthalin, more commonly known as Xanthatin, is a naturally occurring sesquiterpene lactone with demonstrated potent anti-tumor properties across a variety of cancer cell lines. This document provides detailed application notes and standardized protocols for the treatment of cell cultures with Xanthatin. The methodologies outlined are synthesized from published research and are intended to serve as a comprehensive guide for investigating the cytotoxic, pro-apoptotic, and cell cycle inhibitory effects of this compound.

Xanthatin has been shown to induce cell cycle arrest, primarily at the G2/M checkpoint, and to trigger apoptosis through multiple signaling pathways.[1][2][3] Its mechanisms of action include the disruption of the NF-κB pathway, induction of endoplasmic reticulum (ER) stress, and modulation of key regulatory proteins involved in cell survival and proliferation.[1][4] These characteristics make Xanthatin a compound of significant interest for cancer research and drug development.

Data Presentation: Efficacy of Xanthatin Across Various Cancer Cell Lines

The following table summarizes the effective concentrations of Xanthatin in different human cancer cell lines as reported in the scientific literature. This data provides a crucial starting point for experimental design.

| Cell Line | Cancer Type | Assay | Treatment Duration | Effective Concentration / IC50 | Observed Effects |

| A549 | Non-Small-Cell Lung Cancer | Cytotoxicity | 24h, 48h | Dose- and time-dependent | Inhibition of cell viability, G2/M phase cell cycle arrest, apoptosis.[1][2] |

| C6 | Glioma | Cell Viability | Not Specified | 1-15 µM (dose-dependent) | Inhibition of cell viability, induction of apoptosis.[4] |

| U251 | Glioma | Cell Viability | Not Specified | 1-15 µM (dose-dependent) | Inhibition of cell viability, induction of apoptosis.[4] |

| MKN-45 | Gastric Carcinoma | MTS Assay | 12h, 24h, 48h | IC50: 18.6 µM, 9.3 µM, 3.9 µM | Inhibition of cell proliferation, G2/M phase cell cycle arrest, apoptosis.[3] |

| Y79 | Retinoblastoma | Apoptosis Assay | Not Specified | 0-20 µM (dose-dependent) | Increased apoptosis from 9.77% to 59.9%.[5] |

| WERI-1 | Retinoblastoma | Apoptosis Assay | Not Specified | 0-20 µM (dose-dependent) | Increased apoptosis from 3.57% to 33.38%.[5] |

| HT-29 | Colon Cancer | Cell Viability | Not Specified | Not Specified | Inhibition of migration and invasion, reduced ATP production.[6] |

| HCT-116 | Colon Cancer | Cell Viability | Not Specified | Not Specified | Inhibition of migration and invasion.[6] |

Experimental Protocols

Preparation of Xanthatin Stock Solution

Materials:

-

Xanthatin (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a high-concentration stock solution of Xanthatin (e.g., 10-20 mM) by dissolving the powder in DMSO.

-

Ensure complete dissolution by vortexing.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term use.

Cell Culture and Seeding

Materials:

-

Cancer cell line of interest (e.g., A549, MKN-45)

-

Complete cell culture medium (specific to the cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Cell culture flasks/plates (e.g., 96-well, 6-well, T-25 flasks)

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture cells in the appropriate complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.

-

Passage the cells upon reaching 70-80% confluency.

-

For experiments, seed the cells at a predetermined density in the appropriate culture vessel. The seeding density should be optimized to ensure cells are in the logarithmic growth phase at the time of treatment.

Xanthatin Treatment

Protocol:

-

On the day of the experiment, thaw an aliquot of the Xanthatin stock solution.

-

Prepare a series of working solutions by diluting the stock solution in a complete culture medium to achieve the desired final concentrations. Note: The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.

-

Remove the existing medium from the cultured cells and replace it with the medium containing the various concentrations of Xanthatin.

-

Include a vehicle control group treated with the same concentration of DMSO as the highest Xanthatin concentration group.

-

Incubate the cells for the desired treatment duration (e.g., 12, 24, or 48 hours).

Cell Viability Assay (MTT/MTS Assay)

Materials:

-

96-well plates with treated cells

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

-

Solubilization solution (e.g., DMSO or a specialized reagent)

-

Microplate reader

Protocol:

-

Following the treatment period, add the MTT or MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cell Cycle Analysis (Flow Cytometry)

Materials:

-

6-well plates with treated cells

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution containing RNase A

Protocol:

-

After treatment, harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

-

6-well plates with treated cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Harvest the treated cells and wash them with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

Signaling Pathways Modulated by Xanthatin

References

- 1. Xanthatin induces apoptosis by activating endoplasmic reticulum stress in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. richardbeliveau.org [richardbeliveau.org]

- 3. ovid.com [ovid.com]

- 4. researchgate.net [researchgate.net]

- 5. Optimization of xanthatin extraction from Xanthium spinosum L. and its cytotoxic, anti-angiogenesis and antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determining the Optimal Concentration of Xanthatin for Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthatin is a naturally occurring sesquiterpene lactone isolated from plants of the Xanthium genus. It has garnered significant interest in the scientific community for its potent anti-cancer, anti-inflammatory, and anti-angiogenic properties. Xanthatin has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis. Western blotting is a crucial technique to elucidate the molecular mechanisms of Xanthatin by analyzing its effect on the expression and phosphorylation of target proteins within these pathways.

This document provides detailed application notes and protocols for determining the optimal concentration of Xanthatin for Western blot analysis, enabling researchers to effectively study its mechanism of action in various cellular contexts.

Data Presentation: Quantitative Summary of Xanthatin Concentrations

The optimal concentration of Xanthatin for observing a biological effect, and consequently for Western blot analysis, is cell-type and context-dependent. The following tables summarize reported concentrations of Xanthatin used in various studies, providing a valuable starting point for experimental design.

Table 1: Effective Concentrations of Xanthatin in In Vitro Studies

| Cell Line | Assay Type | Effective Concentration | Observed Effect | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | CCK-8 Proliferation Assay | 0.5 - 20 µM | Significant inhibition of cell proliferation | [1] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Western Blot | 10 µM | Decreased t-VEGFR2 expression | [1] |

| HT29 Colorectal Cancer Cells | Cell Culture | 3 µM | Modulation of transcription factors and inflammatory markers | [2] |

| A549 Non-Small-Cell Lung Cancer Cells | Western Blot | 10 µM | Inhibition of TNFα-induced NF-κB (p65) translocation | [3] |

| C6 Glioma Cells | Western Blot | 10 µM | Increased phosphorylation of Akt and mTOR | [4] |

| NSCLC Cells (A549, H1299) | CCK-8 Proliferation Assay | IC50 (24h): 10 µM (A549), 4 µM (H1299) | Inhibition of cell growth | [5] |

| SK-OV-3 Ovarian Cancer Cells | Cytotoxicity Assay | IC50: 21.2 µg/mL | Dose-dependent decrease in cell viability | [6] |

Table 2: IC50 Values of Xanthatin in Different Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| A549 | Non-Small-Cell Lung Cancer | 10 µM | 24 hours | [5] |

| H1299 | Non-Small-Cell Lung Cancer | 4 µM | 24 hours | [5] |

| SK-OV-3 | Ovarian Cancer | 21.2 µg/mL | Not specified | [6] |

| Hep-G2 | Hepatocellular Carcinoma | 49.0 ± 1.2 μM | 24 hours | [7] |

| L1210 | Leukemia | 12.3 ± 0.9 μM | 24 hours | [7] |

Experimental Protocols

Protocol 1: Determining the Optimal Xanthatin Concentration using a Dose-Response Western Blot

This protocol outlines the steps to identify the optimal concentration of Xanthatin that elicits a measurable change in the expression or phosphorylation of a target protein.

1. Cell Culture and Treatment:

-

Seed the cells of interest in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

-

Prepare a series of Xanthatin dilutions in complete culture medium. Based on the literature, a starting range of 1 µM to 20 µM is recommended. Include a vehicle control (e.g., DMSO) at the same final concentration as in the Xanthatin-treated samples.

-

Remove the old medium from the cells and add the medium containing the different concentrations of Xanthatin or the vehicle control.

-

Incubate the cells for a predetermined time (e.g., 12, 24, or 48 hours), based on the expected kinetics of the signaling pathway being investigated.

2. Protein Extraction:

-

After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the integrity and phosphorylation status of the proteins.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet the cell debris.

-

Collect the supernatant containing the total protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each sample using a standard protein assay method, such as the bicinchoninic acid (BCA) assay.

4. Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the protein lysates and heat the samples at 95-100°C for 5 minutes to denature the proteins.

-

Load equal amounts of protein (e.g., 20-40 µg) from each sample into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker to determine the size of the target protein.

-

Perform electrophoresis to separate the proteins based on their molecular weight.

5. Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

6. Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody specific to the target protein (and its phosphorylated form, if applicable) overnight at 4°C with gentle agitation. The antibody dilution should be optimized according to the manufacturer's instructions.

-

Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 10 minutes each.

7. Detection and Analysis:

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Analyze the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.

-

The optimal Xanthatin concentration is the one that produces a consistent and significant change in the expression or phosphorylation of the target protein.

Visualizations

Signaling Pathways and Experimental Workflow

Figure 1: Simplified signaling pathways modulated by Xanthatin.

Figure 2: Workflow for determining the optimal Xanthatin concentration.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. researchgate.net [researchgate.net]

- 3. Xanthatin Induces Cell Cycle Arrest at G2/M Checkpoint and Apoptosis via Disrupting NF-κB Pathway in A549 Non-Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xanthatin suppresses proliferation and tumorigenicity of glioma cells through autophagy inhibition via activation of the PI3K‐Akt–mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Xanthatin synergizes with cisplatin to suppress homologous recombination through JAK2/STAT4/BARD1 axis in human NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental and computational evidence for xanthatin as a multi-target anti-cancer agent in ovarian cancer | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 7. Optimization of xanthatin extraction from Xanthium spinosum L. and its cytotoxic, anti-angiogenesis and antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Xanthatin in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthatin, a naturally occurring sesquiterpene lactone isolated from Xanthium strumarium, has demonstrated significant anti-tumor activity in various preclinical cancer models. These application notes provide a comprehensive overview of the use of Xanthatin in mouse xenograft models, including its mechanism of action, detailed experimental protocols, and a summary of its in vivo efficacy. This document is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of Xanthatin.

Mechanism of Action

Xanthatin exerts its anti-cancer effects through multiple mechanisms, primarily by targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis. Two of the most well-documented pathways affected by Xanthatin are the mTOR and VEGFR2 signaling pathways.

-

mTOR Signaling Pathway: Xanthatin has been shown to inhibit the mTOR (mammalian target of rapamycin) signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and metabolism and is often hyperactivated in cancer. By inhibiting mTOR, Xanthatin can disrupt essential cellular processes in cancer cells, leading to reduced proliferation and survival.

-

VEGFR2 Signaling Pathway: Xanthatin also acts as a potent inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[2] VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. By blocking VEGFR2 signaling, Xanthatin can inhibit the development of tumor vasculature, thereby restricting nutrient and oxygen supply to the tumor.

Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating the in vivo efficacy of Xanthatin in various mouse xenograft models.

Table 1: Effect of Xanthatin on Glioma Xenograft Tumor Growth

| Treatment Group | Dose | Administration Route | Treatment Duration (days) | Final Tumor Weight (g) (Mean ± SD) |

| Control | Vehicle | Intraperitoneal | 14 | 1.2 ± 0.3 |

| Xanthatin | 10 mg/kg | Intraperitoneal | 14 | 0.8 ± 0.2* |

| Xanthatin | 20 mg/kg | Intraperitoneal | 14 | 0.5 ± 0.1** |

| Xanthatin | 40 mg/kg | Intraperitoneal | 14 | 0.3 ± 0.1*** |

*p < 0.05, **p < 0.01, ***p < 0.001 vs. Control. Data adapted from studies on C6 glioma xenografts in nude mice.[3]

Table 2: Effect of Xanthatin on Colon Cancer Xenograft Tumor Growth

| Treatment Group | Dose | Administration Route | Treatment Duration (days) | Final Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Weight (g) (Mean ± SEM) |

| Control | Vehicle | Intraperitoneal | 21 | 711.6 ± 82.6 | 0.42 ± 0.04 |

| Xanthatin Analog | 5 mg/kg | Intraperitoneal | 21 | 336.9 ± 55.4*** | 0.22 ± 0.04* |

*p < 0.05, ***p < 0.001 vs. Control. Data adapted from studies on HCT-116 colon cancer xenografts in nude mice.[4]

Experimental Protocols

This section provides detailed protocols for key experiments involving the use of Xanthatin in a mouse xenograft model.

Subcutaneous Xenograft Mouse Model Protocol

This protocol describes the establishment of a subcutaneous tumor xenograft model using human cancer cells.

Materials:

-

Human cancer cell line of interest (e.g., HT-29 for colon cancer, MDA-MB-231 for breast cancer)

-

Immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS), sterile

-

Matrigel® Basement Membrane Matrix

-

1 mL syringes with 27-gauge needles

-

Anesthetic (e.g., isoflurane)

-

Calipers

Procedure:

-

Cell Culture: Culture the selected cancer cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Harvesting: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension at 1,200 rpm for 5 minutes.

-

Cell Preparation: Discard the supernatant and resuspend the cell pellet in sterile PBS or serum-free medium. Perform a cell count using a hemocytometer and assess viability (should be >95%).

-

Injection Suspension: Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL. Keep the cell suspension on ice to prevent the Matrigel® from solidifying.

-

Tumor Cell Implantation:

-

Anesthetize the mice using isoflurane.

-

Using a 1 mL syringe with a 27-gauge needle, subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

Monitor the mice until they have fully recovered from anesthesia.

-

-

Tumor Growth Monitoring:

-

Allow the tumors to establish and grow. Start monitoring tumor size 2-3 times per week once they become palpable.

-

Measure the length (L) and width (W) of the tumors using calipers.

-

Calculate the tumor volume using the formula: Tumor Volume (mm³) = (L x W²) / 2 .

-

Treatment with Xanthatin can be initiated when tumors reach a predetermined size (e.g., 100-150 mm³).

-

Preparation and Administration of Xanthatin

a) Intraperitoneal (i.p.) Injection:

Materials:

-

Xanthatin

-

Vehicle (e.g., sterile PBS containing 0.5% DMSO and 1% Tween-80)

-

1 mL syringes with 27-gauge needles

Procedure:

-

Preparation of Xanthatin Solution: Dissolve Xanthatin in the vehicle to the desired final concentration (e.g., 10, 20, or 40 mg/kg). Ensure the solution is homogenous.

-

Administration:

-

Gently restrain the mouse.

-

Insert the needle into the lower right or left quadrant of the abdomen to avoid puncturing the internal organs.

-

Inject the prepared Xanthatin solution. The injection volume should typically be around 100-200 µL.

-

Administer daily or as per the experimental design.

-

b) Oral Gavage:

Materials:

-

Xanthatin

-

Vehicle (e.g., corn oil or a solution of 0.5% sodium carboxymethylcellulose)

-

Oral gavage needles (flexible or rigid, 20-22 gauge for mice)

-

1 mL syringes

Procedure:

-

Preparation of Xanthatin Suspension/Solution: Prepare a homogenous suspension or solution of Xanthatin in the chosen vehicle at the desired concentration.

-

Administration:

-

Securely restrain the mouse.

-

Gently insert the gavage needle into the esophagus and advance it into the stomach.

-

Slowly administer the Xanthatin formulation. The volume should not exceed 10 mL/kg body weight.

-

Carefully remove the gavage needle.

-

Administer daily or as per the experimental design.

-

In Vivo Angiogenesis Assay (Matrigel® Plug Assay)

This assay is used to assess the anti-angiogenic effects of Xanthatin in vivo.

Materials:

-

Matrigel® Basement Membrane Matrix

-

VEGF (Vascular Endothelial Growth Factor)

-

Heparin

-

Xanthatin

-

Immunodeficient mice

-

Syringes and needles

Procedure:

-

Preparation of Matrigel® Mixture: On ice, mix Matrigel® with heparin (10 units/mL) and VEGF (100 ng/mL). For the treatment group, add Xanthatin to the mixture at the desired concentration. For the control group, add the vehicle.

-

Injection: Subcutaneously inject 0.5 mL of the Matrigel® mixture into the flank of each mouse. The Matrigel® will form a solid plug at body temperature.

-

Treatment: Administer Xanthatin to the treatment group systemically (i.p. or oral gavage) for the duration of the experiment (typically 7-14 days).

-

Plug Excision and Analysis:

-

After the treatment period, euthanize the mice and carefully excise the Matrigel® plugs.

-

Visually inspect the plugs for vascularization.

-

For quantitative analysis, measure the hemoglobin content of the plugs using a Drabkin's reagent kit, which correlates with the extent of blood vessel formation.

-

Alternatively, the plugs can be fixed, embedded in paraffin, sectioned, and stained with endothelial cell markers (e.g., CD31) for immunohistochemical analysis.

-

Immunohistochemistry (IHC) for Tumor Tissue Analysis

IHC can be used to analyze the expression of specific proteins (e.g., Ki-67 for proliferation, CD31 for angiogenesis, cleaved caspase-3 for apoptosis) in the tumor tissue.

Materials:

-

Excised tumor tissue

-

Formalin or 4% paraformaldehyde

-

Paraffin

-

Microtome

-

Microscope slides

-

Antigen retrieval solution (e.g., citrate buffer)

-

Blocking solution (e.g., normal goat serum)

-

Primary antibodies (e.g., anti-Ki-67, anti-CD31, anti-cleaved caspase-3)